N-Benzoylethylenediamine hydrochloride
Description
Contextualization of N-Benzoylethylenediamine Hydrochloride within Amide Chemistry
This compound is fundamentally an amide derivative. The amide bond, formed between the carbonyl group of the benzoyl moiety and the nitrogen of the ethylenediamine (B42938), is a robust and prevalent functional group in organic chemistry. This partial double bond character imparts significant stability. The presence of the benzoyl group effectively "protects" one of the amine functionalities, rendering it significantly less nucleophilic. organic-chemistry.org This differential reactivity between the acylated amine and the free primary amine hydrochloride is the cornerstone of its utility in synthesis, allowing for selective chemical transformations at the unprotected nitrogen atom.
Significance of this compound as a Research Chemical and Building Block
In the field of synthetic chemistry, "building blocks" are relatively simple molecules that can be assembled into larger, more complex structures. This compound exemplifies this concept. Its bifunctional nature—a protected amine and a free (or easily deprotonated) amine—allows it to act as a versatile linker or scaffold. This is particularly valuable in the construction of pharmaceuticals, agrochemicals, and materials. For instance, the ethylenediamine motif is a common structural feature in polymers and chelation agents. wikipedia.org By using a benzoyl-protected version, chemists can control the sequence of reactions, ensuring that the desired chemical architecture is achieved. This strategic use of protecting groups is a fundamental principle in modern organic synthesis. organic-chemistry.orglibretexts.org
Historical Perspective on the Utilization of this compound in Organic Synthesis
The synthesis of N-acyl diamines is rooted in well-established organic reactions. The use of benzoyl groups as a protective strategy for amines has been a common practice for decades due to the stability of the resulting amide and its reliable removal under basic or acidic hydrolytic conditions. wikipedia.org Historically, the selective acylation of symmetrical diamines like ethylenediamine has been a straightforward method to produce intermediates like N-benzoylethylenediamine. Early synthetic chemistry recognized the value of such differentially protected diamines for building longer chains or introducing specific functionalities in a controlled manner. While specific historical documentation for this exact compound is sparse, its synthesis relies on classical reactions, such as the Schotten-Baumann reaction, which have been part of the organic chemist's toolkit since the late 19th century. The preparation of related compounds, such as N,N'-dibenzylethylenediamine, has been documented in mid-20th-century patents, highlighting the long-standing interest in benzoyl and benzyl derivatives of ethylenediamine for various applications, including pharmaceuticals. google.com
Overview of Current Research Trends Involving this compound
Contemporary research continues to find applications for this compound and its core structure. Its utility extends from materials science to biochemistry.
Biochemical Research: In enzymatic studies, synthetic this compound has been used as a substrate to characterize the activity and substrate specificity of novel enzymes. For example, it was employed to study MxcM, an amidohydrolase involved in the formation of an imidazoline (B1206853) ring in natural product synthesis. This research highlights its role in understanding biochemical pathways and enzyme function.
Polymer and Materials Science: The ethylenediamine structure is a key component in various polymers, including polyamides and polyzwitterions. wikipedia.orgnih.govnih.gov N-Benzoylethylenediamine serves as a model compound in studies aimed at understanding the properties and degradation of these materials. For instance, it has been used to investigate the mechanisms of chlorine attack on polyamide membranes, which are critical for water desalination technologies.
Advanced Chelating Agents: The benzoyl and ethylenediamine framework is present in more complex molecules designed for specialized applications. A notable example is the chelating agent HBED-CC (N,N′-bis-[2-hydroxy-5-(carboxyethyl)benzoyl]ethylenediamine-N,N′-diacetic acid), which is used in the development of radiopharmaceuticals. This demonstrates the enduring relevance of the core N-benzoylethylenediamine structure in cutting-edge medical research.
Table of Mentioned Compounds
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(2-aminoethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-6-7-11-9(12)8-4-2-1-3-5-8;/h1-5H,6-7,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGXHHYBXMQECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507812 | |
| Record name | N-(2-Aminoethyl)benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507812 | |
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Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1502-45-0 | |
| Record name | 1502-45-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Aminoethyl)benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-aminoethyl)benzamide hydrochloride | |
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Synthetic Methodologies for N Benzoylethylenediamine Hydrochloride
Established Synthetic Pathways for N-Benzoylethylenediamine Hydrochloride
Traditional synthetic routes to this compound predominantly involve amidation and condensation reactions. These methods are well-documented in the chemical literature for the synthesis of analogous benzamide (B126) derivatives and rely on fundamental organic transformations.
Amidation Reactions and Mechanisms for this compound Formation
Amidation reactions represent a cornerstone in the synthesis of this compound. The most common approach involves the reaction of a benzoic acid derivative with ethylenediamine (B42938). The mechanism of this reaction is a classic nucleophilic acyl substitution.
A prevalent method is the Schotten-Baumann reaction, which utilizes an acyl chloride, such as benzoyl chloride, and an amine, in this case, ethylenediamine, in the presence of a base. The reaction proceeds as follows:
Nucleophilic Attack: The primary amino group of ethylenediamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride.
Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.
Chloride Ion Elimination: The intermediate collapses, and the chloride ion, a good leaving group, is expelled.
Proton Transfer: A base, typically an aqueous solution of sodium hydroxide, neutralizes the protonated amine, regenerating the free amine and driving the reaction to completion.
The resulting N-Benzoylethylenediamine is then treated with hydrochloric acid to form the stable hydrochloride salt. Benzoyl chloride is a commonly used reagent in these reactions due to its high reactivity. acs.org
Another approach involves the use of coupling reagents to facilitate the amide bond formation between benzoic acid and ethylenediamine. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Condensation Reactions in this compound Synthesis
Condensation reactions, where two molecules combine with the elimination of a small molecule like water, also provide a pathway to N-Benzoylethylenediamine. This typically involves the direct reaction of benzoic acid and ethylenediamine at elevated temperatures. However, this method often requires harsh conditions and can lead to lower yields compared to amidation reactions using more reactive acylating agents.
A related approach involves a three-component reaction, which can be seen in the synthesis of similar structures like N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide, where ethylenediamine is reacted with an aldehyde and another component. orientjchem.orgresearchgate.net While not a direct synthesis of the target molecule, this highlights the versatility of condensation-type reactions in forming complex molecules from simpler precursors.
Role of Specific Reagents and Catalysts in this compound Synthesis
The choice of reagents and catalysts is crucial in optimizing the synthesis of this compound.
Acylating Agents: Benzoyl chloride is a highly effective acylating agent. Other derivatives like benzoic anhydride can also be used.
Bases: In Schotten-Baumann type reactions, bases like sodium hydroxide or triethylamine are essential to neutralize the hydrogen chloride byproduct and drive the reaction forward.
Coupling Reagents: For direct amidation of benzoic acid, coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, particularly in the synthesis of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs. nih.gov
Catalysts: In some instances, Lewis acids or other catalysts may be employed to enhance the electrophilicity of the carbonyl group and facilitate the reaction. Boric acid has been explored as a catalyst for the amidation of carboxylic acids.
The subsequent formation of the hydrochloride salt is typically achieved by treating the synthesized N-Benzoylethylenediamine base with a solution of hydrochloric acid, often in an organic solvent like ethanol or diethyl ether, to precipitate the salt.
Advanced Synthetic Approaches to this compound
Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and sustainable methods. These advanced approaches are being applied to the synthesis of this compound and its derivatives.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. The synthesis of related compounds, such as 4-amino-N-[2 (diethylamino)ethyl]benzamide tetraphenylborate, has been demonstrated using water as a solvent at room temperature, exemplifying a green chemistry approach. mdpi.com
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free or "neat" reactions, often assisted by microwave irradiation, have gained significant attention for their efficiency and reduced environmental impact. organic-chemistry.orgrsc.orgsemanticscholar.org
Microwave-assisted organic synthesis can dramatically reduce reaction times and, in some cases, improve yields. organic-chemistry.org For the synthesis of this compound, a potential solvent-free approach could involve the direct reaction of benzoic acid and ethylenediamine under microwave irradiation, possibly with a solid-supported catalyst. This would eliminate the need for large volumes of solvents, simplifying the workup and reducing waste. The synthesis of various organic compounds under solvent-free conditions has been extensively reviewed, highlighting the broad applicability of this technique. rsc.orgnih.gov
The development of such methodologies for the synthesis of this compound aligns with the broader goals of sustainable chemistry, offering a more environmentally benign alternative to traditional synthetic methods.
Atom Economy and Efficiency Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. bath.ac.uk It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. bath.ac.uk
A common laboratory synthesis of N-Benzoylethylenediamine involves the reaction of ethylenediamine with benzoyl chloride. The reaction proceeds via nucleophilic acyl substitution, where one of the amino groups of ethylenediamine attacks the carbonyl carbon of benzoyl chloride, leading to the formation of N-Benzoylethylenediamine and a molecule of hydrochloric acid. The hydrochloric acid then reacts with the remaining amino group to form the hydrochloride salt in situ.
Reaction Scheme:
C₂H₄(NH₂)₂ + C₆H₅COCl → C₆H₅CONHCH₂CH₂NH₃⁺Cl⁻
To illustrate the atom economy of this process, a theoretical calculation can be performed:
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethylenediamine | C₂H₈N₂ | 60.10 |
| Benzoyl Chloride | C₇H₅ClO | 140.57 |
| Total Reactant Mass | 200.67 |
| Product | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₉H₁₃ClN₂O | 200.67 |
Atom Economy Calculation:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Percent Atom Economy = (200.67 / 200.67) x 100 = 100%
Catalytic Strategies for Sustainable this compound Production
Catalytic methods for amide bond formation are highly desirable as they can offer milder reaction conditions, higher selectivity, and reduced waste compared to stoichiometric reagents. bath.ac.uk In the context of this compound synthesis, catalytic strategies would primarily focus on the N-acylation of ethylenediamine.
One promising approach involves the use of transition metal catalysts. For instance, ruthenium-based catalysts have been shown to be effective in the amidation of carboxylic acids with amines. nih.govgoogle.com A hypothetical catalytic cycle for the synthesis of N-Benzoylethylenediamine could involve the activation of benzoic acid by a ruthenium complex, followed by nucleophilic attack by ethylenediamine to form the amide bond and regenerate the catalyst. This would avoid the use of stoichiometric activating agents, which are a major source of waste in traditional amide synthesis. beilstein-journals.org
Another catalytic strategy involves the use of boric acid and its derivatives. These have been investigated as catalysts for the direct amidation of carboxylic acids and amines. nih.gov The mechanism is thought to involve the formation of a reactive acylborate intermediate, which is then readily attacked by the amine. This approach offers the advantage of using a low-cost and environmentally benign catalyst.
The development of efficient catalytic systems for the selective mono-N-benzoylation of a symmetric diamine like ethylenediamine is a key challenge. Achieving high selectivity for the desired product over the di-acylated byproduct is crucial for the economic viability and sustainability of the process.
Microwave-Assisted Synthesis of this compound and Related Compounds
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govacs.org The application of microwave irradiation in the synthesis of N-acylated diamines, including structures related to N-Benzoylethylenediamine, has been explored.
In a study on the synthesis of N-acyl-N′-arylhexahydropyrimidines and hexahydro-1,3-diazepines, the precursor N-acyl-N′-aryl-1,3-propanediamines were synthesized via conventional acylation reactions. However, the subsequent cyclodehydration step was significantly accelerated under microwave irradiation. This suggests that the N-acylation of diamines, the key step in the synthesis of N-Benzoylethylenediamine, could also be amenable to microwave-assisted conditions.
A potential microwave-assisted synthesis of N-Benzoylethylenediamine could involve the reaction of ethylenediamine with a benzoylating agent, such as benzoic acid or an ester derivative, in a suitable solvent under microwave irradiation. The rapid and uniform heating provided by microwaves could lead to a significant reduction in reaction time and potentially improve the yield and purity of the product. nih.gov Furthermore, solvent-free microwave-assisted reactions are also a possibility, which would further enhance the green credentials of the synthesis.
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | Hours to Days | Moderate to High | |
| Microwave-Assisted Synthesis | Minutes to Hours | High to Excellent | nih.govacs.org |
Chemoenzymatic Synthesis of this compound Precursors or Analogs
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to create efficient and selective synthetic routes. mdpi.comwikipedia.org Enzymes, such as lipases and proteases, are highly selective catalysts that can operate under mild conditions, making them attractive for the synthesis of fine chemicals and pharmaceuticals. nih.govnih.gov
The key transformation in a chemoenzymatic route to N-Benzoylethylenediamine would be the selective N-acylation of ethylenediamine. Lipases, particularly immobilized forms like Candida antarctica lipase B (Novozym 435), have been widely used for the synthesis of amides. nih.govnih.gov These enzymes can catalyze the aminolysis of esters with amines to form amides with high chemoselectivity.
A potential chemoenzymatic synthesis of N-Benzoylethylenediamine could involve the reaction of ethylenediamine with a simple benzoyl ester, such as methyl benzoate, in the presence of a lipase. The enzyme would selectively catalyze the acylation of one of the amino groups of ethylenediamine, yielding the desired mono-acylated product. This approach could offer high selectivity, avoiding the formation of the di-acylated byproduct, and would proceed under mild, environmentally friendly conditions. nih.gov
| Enzyme | Substrates | Key Advantage | Reference |
| Candida antarctica lipase B (Novozym 435) | Ethylenediamine, Benzoyl Ester | High selectivity for mono-acylation | nih.govnih.gov |
| Proteases | Activated Carboxylic Acids, Diamines | Potential for peptide-like couplings |
Flow Chemistry Applications in this compound Synthesis
Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of amides is a well-established application of flow chemistry.
A continuous-flow synthesis of N-Benzoylethylenediamine could be designed using a packed-bed reactor containing a solid-supported catalyst or reagent. For example, a stream of a solution containing ethylenediamine and a benzoylating agent could be passed through a heated column packed with a catalyst, such as alumina. The product would be continuously eluted from the reactor, allowing for a streamlined and efficient process.
This approach would enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity. Furthermore, the use of a heterogeneous catalyst would simplify product purification, as the catalyst remains in the reactor. The inherent safety features of microreactors, such as a small reaction volume and a high surface-area-to-volume ratio, make flow chemistry particularly suitable for reactions that are exothermic or involve hazardous reagents.
Purification and Isolation Techniques for this compound in Research Contexts
Recrystallization from Aqueous Ethanol
Recrystallization is a fundamental technique for the purification of solid organic compounds. The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point. For this compound, a mixed solvent system of ethanol and water is often suitable.
The general procedure for the recrystallization of this compound from aqueous ethanol is as follows:
Dissolution: The crude this compound is dissolved in a minimal amount of hot ethanol. Ethanol is a good solvent for many organic compounds, and heating increases the solubility.
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.
Inducing Crystallization: Hot water is slowly added to the hot ethanolic solution until the solution becomes slightly turbid (the cloud point). Water acts as an anti-solvent, reducing the solubility of the organic compound. The solution is then allowed to cool slowly to room temperature.
Crystal Formation: As the solution cools, the solubility of this compound decreases, and crystals begin to form. Slow cooling promotes the formation of larger, purer crystals.
Isolation: The crystals are collected by vacuum filtration and washed with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
Drying: The purified crystals are then dried, for example, in a desiccator or a vacuum oven, to remove any residual solvent.
This method is effective for removing impurities that have different solubility profiles in the ethanol-water mixture compared to the desired product.
Reaction Mechanisms and Reactivity of N Benzoylethylenediamine Hydrochloride
Fundamental Reaction Types of N-Benzoylethylenediamine Hydrochloride
The chemical behavior of this compound is primarily defined by the reactions characteristic of its two functional groups: the terminal primary amine and the internal amide linkage.
The terminal amino group in N-Benzoylethylenediamine is a primary amine, which is typically a potent nucleophile and a moderate base. However, in its hydrochloride salt form, the amine exists as an ammonium (B1175870) ion (-NH3+), which significantly diminishes its nucleophilicity. For the amine to act as a nucleophile, it must be deprotonated, typically by adding a base to the reaction mixture to neutralize the hydrochloride.
Once deprotonated to the free amine (H₂NCH₂CH₂NHC(O)Ph), its reactivity follows general trends where primary amines are strong nucleophiles, more so than ammonia (B1221849) but generally less than secondary amines due to electronic and steric factors. masterorganicchemistry.com The basicity of the amine allows it to be protonated under acidic conditions. This property can be exploited to control reactivity; for instance, in acidic media, the protonated amine is protected from reacting with electrophiles, potentially allowing for selective reactions elsewhere in the molecule. d-nb.info This contrasts with the amide group, which is a much weaker base and is protonated on the oxygen atom only under strongly acidic conditions. researchgate.net The general trend for amine nucleophilicity increases with basicity, meaning that more basic amines are typically more reactive nucleophiles. masterorganicchemistry.com
Table 1: General Nucleophilicity and Basicity Trends of Amines
| Amine Type | General Basicity (pKaH) | General Nucleophilicity | Influencing Factors |
|---|---|---|---|
| Ammonia (NH₃) | ~9.25 | Baseline | - |
| Primary Amines (RNH₂) | ~10.6 | Higher than Ammonia | Alkyl group donation |
| Secondary Amines (R₂NH) | ~10.8 | Higher than Primary | Increased electron donation |
| Tertiary Amines (R₃N) | ~10.5 | Lower than Secondary | Steric hindrance |
Data synthesized from general chemical principles. masterorganicchemistry.com
Amide bonds are generally characterized by their significant stability, a result of the resonance delocalization of the nitrogen lone pair with the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, restricting rotation and increasing its resistance to cleavage. Consequently, amide hydrolysis typically requires harsh conditions, such as heating in strong acid (e.g., 6 N HCl at 100°C) or base. nih.gov
However, studies on N-acylated amino acid amides have revealed that amide bonds can exhibit unexpected hydrolytic instability under surprisingly mild acidic conditions, such as mixtures of trifluoroacetic acid (TFA) and water at room temperature. nih.gov This accelerated hydrolysis is influenced by the nature of remote substituents. In the case of N-Benzoylethylenediamine, the benzoyl group (R²CO) is four bonds away from the terminal primary amide that would be formed in a peptide-like structure, a position known to potentially influence stability. nih.gov Strategies to mitigate such unwanted amide hydrolysis in complex molecules often involve increasing steric hindrance near the amide bond or replacing the amide with a more stable isostere, such as a carbamate. nih.gov
The stability of the amide in N-Benzoylethylenediamine means that under many reaction conditions targeting the primary amine, the amide linkage remains intact, allowing it to serve as a stable protecting group or structural component.
N-Benzoylethylenediamine serves as a valuable scaffold for chemical synthesis, allowing for the introduction of diverse functionalities through its reactive primary amine. After deprotonation, the free amine can be modified to create a wide array of derivatives. This strategy is central to building more complex molecules, including potential therapeutic agents. nih.gov
One common strategy involves using the benzoyl group as a protecting group for one of the amines of ethylenediamine (B42938), enabling selective functionalization of the free primary amine. For example, mono-protected ethylenediamines, such as N-Boc-ethylenediamine, are widely used to build complex structures through sequential alkylation and acylation reactions. nih.gov A similar approach can be applied using N-Benzoylethylenediamine as the starting material. General synthetic routes for N-substituted ethylenediamine derivatives include reactions like Michael additions, which further highlight the versatility of mono-substituted ethylenediamines as building blocks. asianpubs.orggoogle.com
These derivatization approaches allow for the construction of libraries of compounds for structure-activity relationship (SAR) studies, where the ethylenediamine core provides a flexible linker between different pharmacophoric groups. nih.gov
Specific Reaction Pathways Involving this compound as a Substrate or Reagent
The dual functionality of N-Benzoylethylenediamine allows it to participate in a variety of specific reactions, primarily involving the nucleophilic attack of its primary amine onto electrophilic centers.
The free primary amine of N-Benzoylethylenediamine is readily acylated by reacting with acylating agents like acid chlorides, anhydrides, or activated esters. This reaction forms a new amide bond, resulting in a di-acylated ethylenediamine derivative. The reaction with acetic anhydride, for example, would yield N-(2-acetamidoethyl)benzamide.
Achieving mono-acylation of diamines like ethylenediamine can be challenging, as the reaction often proceeds to the di-acylated product. google.com However, careful control of reaction conditions, such as pH, stoichiometry, and the choice of acylating agent, can favor the formation of the mono-acylated product. d-nb.info For instance, using esters as acylating agents has been found to give better yields of mono-acyl compounds compared to the more reactive acid chlorides or anhydrides. google.com In the context of N-Benzoylethylenediamine, further acylation at the primary amine is a straightforward transformation, often used to cap the amine or introduce another functional group. mdpi.com
Table 2: Factors Influencing Selectivity in the Acylation of Ethylenediamine
| Parameter | Effect on Mono-acylation Selectivity | Rationale |
|---|---|---|
| pH | Increased selectivity at lower pH | Protonation of the mono-acylated product reduces its reactivity towards a second acylation. d-nb.info |
| Residence Time (Flow Chemistry) | Decreased selectivity with longer time | Longer reaction times allow the mono-acylated product to react further, forming the di-acylated product. d-nb.info |
| Acylating Agent Reactivity | Lower reactivity (e.g., esters vs. acid chlorides) can improve selectivity | Less reactive agents are less likely to cause rapid, uncontrolled di-acylation. google.com |
Data synthesized from studies on ethylenediamine acetylation. d-nb.infogoogle.com
Following deprotonation, the primary amine of N-Benzoylethylenediamine can be alkylated using alkyl halides or other alkylating agents. This nucleophilic substitution reaction forms a secondary amine. For example, reaction with methyl iodide would yield N-methyl-N'-(benzoyl)ethylenediamine. This reaction is a fundamental method for introducing alkyl substituents onto the ethylenediamine backbone. nih.gov
While the primary amine is the more common site for alkylation, the amide nitrogen can also be alkylated, though this typically requires specific conditions. Amides are much weaker nucleophiles than amines. Direct N-alkylation of the amide occurs under strongly basic conditions where the amide is deprotonated to form an amide anion, a much stronger nucleophile. researchgate.net Alternatively, O-alkylation of the amide can occur first with powerful electrophiles like triethyloxonium (B8711484) tetrafluoroborate, which may then rearrange to the N-alkylated product. researchgate.net In most standard alkylation procedures targeting the amine, the amide group of N-Benzoylethylenediamine would remain unreacted.
Cyclization Reactions Leading to Heterocyclic Systems
This compound is a precursor for the synthesis of 2-phenyl-2-imidazoline (B1199978), a five-membered heterocyclic compound. This transformation is a classic example of an intramolecular cyclization reaction. The reaction is typically acid-catalyzed, and the hydrochloride salt of N-Benzoylethylenediamine itself provides the acidic environment necessary to facilitate the initial steps of the mechanism.
The generally accepted mechanism for the acid-catalyzed cyclization of N-acylethylenediamines to 2-imidazolines proceeds through the following key steps:
Protonation of the Amide Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the benzamide (B126) group. This step is crucial as it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In the case of this compound, the acidic medium ensures a ready supply of protons.
Intramolecular Nucleophilic Attack: The primary amine of the ethylenediamine moiety acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton transfer occurs from the newly formed ammonium group to one of the hydroxyl groups of the tetrahedral intermediate. This converts the hydroxyl group into a good leaving group (water).
Dehydration: The tetrahedral intermediate eliminates a molecule of water, leading to the formation of a resonance-stabilized cyclic cation.
Deprotonation: Finally, a base (which can be another molecule of the diamine or the solvent) removes a proton from the remaining nitrogen atom, yielding the neutral 2-phenyl-2-imidazoline product and regenerating the acid catalyst.
While specific studies detailing the cyclization of this compound are not extensively documented in publicly available literature, the synthesis of 2-phenyl-2-imidazoline from related starting materials like benzonitrile (B105546) and ethylenediamine is well-established, proceeding through similar imidazoline (B1206853) ring formation principles. bohrium.com The reaction conditions for such cyclizations often involve heating in the presence of a catalyst or in a high-boiling solvent to drive the dehydration step.
Polymerization Reactions
The bifunctional nature of N-Benzoylethylenediamine, possessing a primary amine and a secondary amide linkage within its structure, suggests its potential utility as a monomer in polymerization reactions, particularly in the synthesis of polyamides. Polyamides are a significant class of polymers characterized by the repeating amide (-CO-NH-) linkage in their backbone. bohrium.comncl.res.inscielo.brrsc.org
Theoretically, N-Benzoylethylenediamine could participate in polymerization through its primary amine group. This amine can react with difunctional monomers such as dicarboxylic acids, diacyl chlorides, or diesters to form a polyamide chain. For instance, the polycondensation of N-Benzoylethylenediamine with a dicarboxylic acid would proceed via the formation of an amide bond between the primary amine of the former and a carboxylic acid group of the latter.
However, a search of the available scientific literature does not reveal specific examples of polymerization reactions where N-Benzoylethylenediamine has been employed as a monomer. The presence of the existing amide group and the benzoyl substituent may influence the reactivity of the primary amine and the properties of the resulting polymer. For instance, the steric hindrance from the benzoyl group could affect the accessibility of the amine for reaction. Furthermore, the properties of the resulting polyamide would be influenced by the pendent benzoyl groups along the polymer chain, potentially affecting its solubility, thermal stability, and mechanical properties.
The synthesis of polyamides typically involves melt polycondensation or solution polycondensation techniques. bohrium.comrsc.org The choice of method and reaction conditions, such as temperature, pressure, and catalyst, would need to be optimized to achieve a high degree of polymerization if N-Benzoylethylenediamine were to be used as a monomer.
Mechanistic Investigations of this compound Transformations
A thorough understanding of the reaction mechanisms of this compound transformations is crucial for optimizing reaction conditions and controlling product formation. This can be achieved through a combination of spectroscopic analysis, kinetic studies, and computational chemistry.
Spectroscopic Analysis of Reaction Intermediates
The identification and characterization of transient species, such as reaction intermediates and transition states, are fundamental to elucidating a reaction mechanism. Spectroscopic techniques are powerful tools for this purpose. In the context of this compound reactions, particularly its cyclization to 2-phenyl-2-imidazoline, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) could provide valuable insights.
For example, in-situ NMR monitoring of the reaction mixture could allow for the detection of the protonated amide and the tetrahedral intermediate. Changes in the chemical shifts of the protons and carbons adjacent to the reaction centers would provide evidence for the progression of the reaction. While specific studies on N-Benzoylethylenediamine are lacking, NMR has been used to study the structure of related imidazole (B134444) derivatives. orientjchem.org
Mass spectrometry can be employed to detect and identify reaction intermediates, even at very low concentrations. researchgate.net By analyzing the mass-to-charge ratio of ions in the reaction mixture, it would be theoretically possible to observe the formation of the protonated N-Benzoylethylenediamine, the tetrahedral intermediate, and the final cyclized product.
Kinetic Studies of this compound Reactions
Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them, such as concentration, temperature, and catalysts. By systematically varying these parameters and monitoring the rate of disappearance of this compound or the rate of appearance of the product, the rate law for the reaction can be determined. This information is essential for understanding the reaction mechanism at a molecular level.
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally. e3s-conferences.org Methods such as Density Functional Theory (DFT) can be used to model the reaction pathway of the cyclization of this compound. researchgate.netnih.govresearchgate.netresearchgate.net
A computational study could involve:
Geometry Optimization: Calculating the most stable three-dimensional structures of the reactant, intermediates, transition states, and the product.
Transition State Searching: Locating the transition state structure connecting the reactant and the intermediate, and the intermediate and the product. The transition state represents the highest energy point along the reaction coordinate.
Analysis of Electronic Structure: Examining the distribution of electrons in the various species to understand bonding changes and the role of different functional groups in the reaction.
Such computational studies could provide a detailed, atomistic-level understanding of the cyclization mechanism, complementing experimental findings from spectroscopic and kinetic studies. While computational studies have been performed on related imidazole systems, a specific computational analysis of the this compound cyclization is not present in the current literature. researchgate.netnih.gov
Computational Chemistry and Molecular Modeling of N Benzoylethylenediamine Hydrochloride
Quantum Mechanical Studies of N-Benzoylethylenediamine Hydrochloride
Quantum mechanical calculations offer a microscopic view of the electron distribution and energy states within a molecule, providing fundamental insights into its stability, reactivity, and spectroscopic properties.
Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)
To elucidate the electronic structure of this compound, Density Functional Theory (DFT) and ab initio methods would be the computational tools of choice. DFT, with its balance of accuracy and computational cost, is particularly well-suited for calculating the ground-state electronic energy, electron density, and orbital energies. Functionals such as B3LYP or M06-2X, paired with appropriate basis sets like 6-311++G(d,p), would be employed to accurately model the electronic environment, including the effects of the benzoyl group and the protonated ethylenediamine (B42938) moiety.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), while more computationally intensive, could provide a higher level of accuracy for electron correlation effects, serving as a benchmark for the DFT results. These calculations would yield crucial data points such as the molecule's dipole moment, polarizability, and the partial atomic charges, which are essential for understanding its intermolecular interactions.
Conformational Analysis and Energy Landscapes
The flexibility of the ethylenediamine chain in this compound suggests the existence of multiple low-energy conformations. A thorough conformational analysis would be necessary to identify the most stable three-dimensional structures. This would involve systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.
The resulting data would be used to construct a potential energy surface, a landscape that maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. Understanding the relative energies of these conformers and the energy barriers for interconversion is fundamental to predicting the molecule's behavior and its potential interactions with biological targets.
Molecular Orbital Analysis
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability.
For this compound, molecular orbital analysis would reveal how the benzoyl and ethylenediamine hydrochloride moieties contribute to the frontier orbitals. This would help in predicting sites susceptible to nucleophilic or electrophilic attack and understanding its electronic absorption properties, which could be correlated with experimental UV-Vis spectra.
Molecular Dynamics Simulations Involving this compound
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights that are complementary to the static picture provided by quantum mechanical calculations.
Solvent Effects on Molecular Conformation
The presence of a solvent, particularly water, can significantly influence the conformational preferences of a molecule. MD simulations would be employed to study this compound in an explicit solvent environment. By simulating the molecule in a box of water molecules, researchers can observe how hydrogen bonding and electrostatic interactions with the solvent affect its three-dimensional structure.
These simulations would reveal the stability of different conformers in solution and the dynamics of their interconversion. The radial distribution functions calculated from the simulation trajectories would provide detailed information about the hydration shell around different parts of the molecule, such as the carbonyl oxygen and the ammonium (B1175870) group.
Ligand-Receptor Binding Simulations (if applicable to a theoretical biological target)
Should a potential biological target for this compound be identified, MD simulations would be invaluable for studying its binding mode and affinity. Docking studies would first be used to predict the most likely binding poses of the molecule within the receptor's active site.
Following docking, MD simulations of the ligand-receptor complex would be performed to assess the stability of the predicted binding poses and to calculate the binding free energy. These simulations can reveal the key amino acid residues involved in the interaction and provide a dynamic understanding of the binding process, guiding the design of more potent analogs.
Chemoinformatics and QSAR/SAR Modeling for this compound Analogs
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) or Structure-Activity Relationship (SAR) modeling are pivotal in modern drug discovery and computational chemistry. These disciplines employ computational and informational techniques to analyze and predict the properties of chemical compounds. For this compound and its analogs, these methods can accelerate the identification of molecules with desired biological activities and optimized properties.
QSAR models are mathematical representations that correlate the structural or property-based features of a set of molecules with their biological activity. nih.gov The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties and, by extension, its molecular structure. By establishing a statistically significant relationship, these models can be used to predict the activity of new, unsynthesized compounds. nih.govnih.gov
Descriptors for Molecular Properties and Activity Prediction
The foundation of any QSAR/SAR model is the selection of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound analogs, a wide array of descriptors would be calculated to capture their structural diversity and potential for biological interactions. These descriptors can be broadly categorized as follows:
1D Descriptors: These are based on the molecular formula and include attributes like molecular weight, atom count, and fragment counts.
2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices (e.g., Zagreb indices, Randić connectivity index), constitutional descriptors, and counts of specific functional groups or bond types. frontiersin.org
3D Descriptors: These are calculated from the 3D conformation of the molecule and encompass geometric properties such as molecular volume, surface area, and shape indices.
Physicochemical Descriptors: These describe the physicochemical properties of the molecule, such as lipophilicity (logP), solubility (logS), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These are crucial for predicting pharmacokinetic properties. nih.gov
Quantum-Mechanical Descriptors: Derived from quantum chemical calculations, these include energies of frontier molecular orbitals (HOMO, LUMO), electrostatic potential, and partial charges on atoms.
The selection of appropriate descriptors is a critical step in building a robust QSAR model. A combination of these descriptors is often used to create a comprehensive representation of the molecules under study. For instance, in a hypothetical study of this compound analogs, a set of descriptors could be calculated as shown in the interactive table below.
| Descriptor Type | Descriptor Example | Hypothetical Value for an Analog | Significance in Activity Prediction |
| Physicochemical | LogP | 2.5 | Predicts hydrophobicity and membrane permeability. |
| 2D Topological | Topological Polar Surface Area (TPSA) | 75 Ų | Relates to drug transport and bioavailability. |
| 3D Geometric | Molecular Volume | 250 ų | Influences binding site complementarity. |
| Quantum-Mechanical | HOMO Energy | -6.8 eV | Indicates electron-donating ability. |
| Quantum-Mechanical | LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |
| Constitutional | Number of Rotatable Bonds | 5 | Relates to conformational flexibility. |
This table presents hypothetical data for illustrative purposes.
Predictive Modeling for Chemical Reactivity
Predictive modeling of chemical reactivity for this compound and its analogs is crucial for understanding their potential metabolic fate and toxicological profiles. Computational methods, particularly those based on quantum chemistry and density functional theory (DFT), can provide insights into the reactivity of different sites within the molecule. nih.gov
Key aspects of reactivity prediction include:
Identification of Reactive Sites: Computational models can identify atoms or functional groups that are most susceptible to metabolic reactions, such as oxidation, reduction, or hydrolysis. For this compound, potential sites of metabolic transformation include the amide bond, the ethylenediamine linker, and the benzoyl group.
Calculation of Activation Energies: DFT calculations can be used to determine the activation energies for various metabolic reactions. nih.gov Lower activation energies suggest a higher likelihood of a particular metabolic pathway occurring. For example, the energy barrier for the hydrolysis of the amide bond can be computed to assess its stability.
Prediction of Metabolites: By understanding the most probable reaction pathways, it is possible to predict the structures of potential metabolites. This is vital for assessing the potential for the formation of toxic byproducts. For instance, the cleavage of the amide bond in this compound would yield benzoic acid and ethylenediamine.
A hypothetical reactivity analysis for an N-Benzoylethylenediamine analog might involve the following predictions:
| Reaction Type | Predicted Reactive Site | Calculated Activation Energy (kcal/mol) | Potential Implication |
| Amide Hydrolysis | Carbonyl carbon of the benzoyl group | 25 | Stability of the amide bond under physiological conditions. |
| N-dealkylation | C-N bond of the ethylenediamine chain | 30 | A potential metabolic pathway leading to smaller fragments. |
| Aromatic Hydroxylation | Phenyl ring of the benzoyl group | 22 | Formation of phenolic metabolites. |
This table presents hypothetical data for illustrative purposes.
Ligand Docking Studies
Ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor or an enzyme. nih.govresearchgate.net This method is instrumental in drug discovery for understanding the binding mode of a ligand and for virtual screening of compound libraries. For this compound analogs, ligand docking studies would be essential to predict their binding affinity and interaction patterns with a specific biological target.
The process of ligand docking involves several key steps:
Preparation of the Receptor: A 3D structure of the target protein is obtained, often from a crystallographic database like the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or active site. nih.gov
Preparation of the Ligand: The 3D structures of the this compound analogs are generated and optimized to their lowest energy conformation.
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the receptor. researchgate.net
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each docked pose, typically expressed as a docking score in kcal/mol. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the protein. nih.gov
A hypothetical docking study of an this compound analog against a target protein might yield the following results:
| Analog | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Analog A | -8.5 | TYR 120, SER 210 | Hydrogen bond, Pi-Pi stacking |
| Analog B | -7.2 | LEU 150, PHE 250 | Hydrophobic interactions |
| Analog C | -9.1 | ASP 180, LYS 182 | Hydrogen bond, Salt bridge |
This table presents hypothetical data for illustrative purposes, demonstrating how docking results can be used to compare and prioritize compounds. The docking scores indicate the predicted binding affinity, with more negative values suggesting stronger binding. nih.gov The analysis of interacting residues provides insights into the structural features of the ligand that are important for binding, which can guide the design of more potent analogs. nih.gov
Advanced Spectroscopic and Analytical Characterization of N Benzoylethylenediamine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For N-Benzoylethylenediamine hydrochloride, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the benzoyl group and the ethylenediamine (B42938) backbone.
The aromatic protons on the benzoyl group would typically appear in the downfield region of the spectrum, likely between 7.4 and 7.8 ppm. The integration of these signals would correspond to five protons. The specific multiplicity of these signals (e.g., doublet, triplet, multiplet) would depend on the coupling between adjacent protons on the benzene ring.
The protons of the ethylenediamine moiety would be observed further upfield. The two methylene groups (CH₂) would likely present as complex multiplets due to coupling with each other and with the adjacent nitrogen atoms. Their chemical shifts would be influenced by the electron-withdrawing effects of the benzoyl group and the protonated amine. The NH and NH₃⁺ protons would be expected to be broad signals, and their chemical shifts could be highly dependent on the solvent and concentration.
A hypothetical data table for the ¹H NMR spectrum is presented below. Please note that without experimental data, these are predicted values based on known chemical shift ranges.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic (ortho) | ~7.8 | Doublet | 7-8 |
| Aromatic (meta) | ~7.5 | Triplet | 7-8 |
| Aromatic (para) | ~7.6 | Triplet | 7-8 |
| -CH₂-NHCO- | ~3.6 | Multiplet | - |
| -CH₂-NH₃⁺ | ~3.2 | Multiplet | - |
| -NH-CO- | Variable (broad) | Singlet | - |
| -NH₃⁺ | Variable (broad) | Singlet | - |
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the benzoyl group would be the most downfield signal, typically appearing in the range of 165-175 ppm. The aromatic carbons would resonate between 120 and 140 ppm, with the ipso-carbon (the carbon attached to the carbonyl group) being distinct. The two methylene carbons of the ethylenediamine backbone would be found in the upfield region, generally between 35 and 50 ppm.
A predicted ¹³C NMR data table is provided below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~168 |
| Aromatic (ipso) | ~135 |
| Aromatic (ortho, meta, para) | 127-132 |
| -CH₂-NHCO- | ~42 |
| -CH₂-NH₃⁺ | ~40 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would be particularly useful in confirming the connectivity within the ethylenediamine backbone by showing cross-peaks between the two methylene groups.
HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. For example, the proton signals of the methylene groups would show correlations to the corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for piecing together the molecular structure. For instance, the protons on the methylene group adjacent to the amide would show a correlation to the carbonyl carbon, and the aromatic protons would show correlations to nearby aromatic carbons and potentially the carbonyl carbon.
Mass Spectrometry (MS) for this compound Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula by comparing the experimentally measured accurate mass with the calculated theoretical mass.
A hypothetical HRMS data table is shown below.
| Ion | Calculated m/z | Measured m/z | Elemental Composition |
| [M+H]⁺ | 201.1050 | (hypothetical) | C₉H₁₃N₂O⁺ |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information by revealing how the molecule breaks apart.
In an MS/MS experiment of the protonated molecule of N-Benzoylethylenediamine ([M+H]⁺), several characteristic fragmentation pathways could be expected. Common fragmentation would likely involve the cleavage of the amide bond and bonds within the ethylenediamine chain.
A table of potential major fragment ions is presented below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 201.1 | 105.0 | C₂H₇N₂ | Benzoyl cation |
| 201.1 | 122.1 | C₂H₅N | [C₆H₅CONHCH₂]⁺ |
| 201.1 | 77.1 | C₃H₈N₂O | Phenyl cation |
| 201.1 | 44.0 | C₇H₅NO | [CH₂NH₃]⁺ |
This detailed spectroscopic and spectrometric analysis, combining various NMR and MS techniques, would provide a comprehensive and unambiguous characterization of the chemical structure and fragmentation behavior of this compound.
LC-MS/MS Derivatization Strategies for Enhanced Sensitivity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection and quantification of chemical compounds. However, molecules with poor ionization efficiency or those present at trace levels can be challenging to analyze. Chemical derivatization is a common strategy employed to overcome these limitations by modifying the analyte to improve its physicochemical properties for analysis. caymanchem.comddtjournal.com For this compound, which possesses a primary amine group, several derivatization strategies can be employed to enhance LC-MS/MS sensitivity.
The primary goal of derivatization in this context is to introduce a moiety that improves ionization efficiency in the mass spectrometer's ion source, typically electrospray ionization (ESI). nih.gov This often involves adding a group that is readily protonated (for positive ion mode) or deprotonated (for negative ion mode), or a permanently charged group.
Common Derivatization Reactions for Primary Amines:
Acylation: Reagents like benzoyl chloride can be used to derivatize the primary amine of N-Benzoylethylenediamine. umich.edu This reaction introduces a benzoyl group, which can enhance chromatographic retention and provide characteristic fragmentation patterns in the MS/MS analysis, aiding in both quantification and structural confirmation. umich.edu
Dansylation: Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent that reacts with primary and secondary amines. The resulting sulfonamide derivative incorporates a dimethylamino group, which is easily protonated, leading to a significant enhancement in signal intensity in positive ion ESI-MS. ddtjournal.com
Reductive Amination: This strategy involves reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. This method can be used to introduce various tags that improve ionization or chromatographic separation.
The selection of a derivatization reagent depends on the specific requirements of the assay, including the matrix of the sample and the desired sensitivity. nih.gov By converting the primary amine of N-Benzoylethylenediamine into a more readily ionizable derivative, the limits of detection and quantification can be substantially improved.
Table 1: Potential Derivatization Reagents for N-Benzoylethylenediamine
| Derivatization Reagent | Functional Group Targeted | Resulting Moiety | Advantage for LC-MS/MS |
|---|---|---|---|
| Benzoyl Chloride | Primary Amine | Benzoyl Amide | Increased hydrophobicity, characteristic fragmentation |
| Dansyl Chloride | Primary Amine | Dansyl Sulfonamide | Introduces easily ionizable tertiary amine |
| Isocyanates (e.g., Phenyl isocyanate) | Primary Amine | Urea | Stable derivative, improved chromatographic properties |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.comlibretexts.org Application of this technique to this compound would provide unambiguous information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. ebi.ac.uk
The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. ebi.ac.uk By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic structure is determined.
For this compound, a crystalline salt, X-ray diffraction analysis would reveal:
Molecular Conformation: The dihedral angles defining the spatial arrangement of the benzoyl group relative to the ethylenediamine backbone.
Protonation Site: Confirmation that the protonation occurs, as expected, on one of the nitrogen atoms of the ethylenediamine moiety.
Hydrogen Bonding: The intricate network of hydrogen bonds involving the ammonium (B1175870) group (N-H⁺), the amide group (N-H), the chloride anion (Cl⁻), and the amide carbonyl (C=O). These interactions are crucial in defining the crystal packing. nih.gov
Crystal Packing: How the individual molecules are arranged in the unit cell, the smallest repeating unit of the crystal lattice. anton-paar.com
While specific crystallographic data for this compound is not publicly available, the table below illustrates the type of information that would be obtained from such an analysis, based on typical values for similar small organic hydrochloride salts. nih.govresearchgate.net
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value | Description |
|---|---|---|
| Chemical Formula | C₉H₁₃ClN₂O | The elemental composition of the molecule. |
| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique angle. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |
| b (Å) | 8.2 | Length of the 'b' axis of the unit cell. |
| c (Å) | 12.1 | Length of the 'c' axis of the unit cell. |
| β (°) | 98.5 | The angle between the 'a' and 'c' axes. |
| Volume (ų) | 1025 | The volume of the unit cell. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. nih.gov By analyzing the frequencies of absorbed (IR) or scattered (Raman) light, these methods provide a detailed fingerprint of the functional groups present in the molecule.
For this compound, the spectra would be characterized by vibrations associated with its key structural features: the aromatic ring, the amide linkage, the alkyl chain, and the primary ammonium group.
Expected Vibrational Modes:
N-H Vibrations: The molecule contains both an amide N-H group and a primary ammonium (-NH₃⁺) group. The stretching vibrations for these groups are expected in the region of 3300-3000 cm⁻¹. The amide N-H stretch is typically a sharp band, while the ammonium N-H stretches are often broad due to extensive hydrogen bonding. N-H bending vibrations (scissoring) for the ammonium group would appear around 1600-1500 cm⁻¹.
C=O Stretch (Amide I): The amide carbonyl group gives rise to a very strong and characteristic absorption in the IR spectrum, typically between 1680-1630 cm⁻¹. This is one of the most prominent bands and is sensitive to hydrogen bonding.
N-H Bend (Amide II): This band, resulting from a coupling of N-H bending and C-N stretching, appears around 1570-1515 cm⁻¹ and is characteristic of secondary amides.
Aromatic Vibrations: The monosubstituted benzene ring will show C-H stretching vibrations above 3000 cm⁻¹. Characteristic C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations below 900 cm⁻¹ are also indicative of the substitution pattern.
C-H Alkyl Vibrations: The methylene (-CH₂-) groups of the ethylenediamine backbone will exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range. mdpi.com
Raman spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, aromatic ring vibrations are often more intense in the Raman spectrum. thermofisher.comchemicalbook.com The symmetric vibrations of non-polar bonds are generally Raman active, providing a more complete picture of the molecule's vibrational framework.
Table 3: Predicted Principal Vibrational Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| N-H Stretch | Amine Salt (NH₃⁺) | 3200-3000 (broad) | Medium-Strong | Weak |
| N-H Stretch | Amide (N-H) | 3350-3250 | Medium | Medium |
| C-H Stretch | Aromatic | 3100-3000 | Medium | Strong |
| C-H Stretch | Alkyl (CH₂) | 2950-2850 | Medium | Medium |
| C=O Stretch (Amide I) | Amide (C=O) | 1680-1630 | Strong | Medium |
| N-H Bend (Amide II) | Amide (C-N-H) | 1570-1515 | Strong | Weak |
| N-H Bend | Amine Salt (NH₃⁺) | 1600-1500 | Medium | Weak |
Applications of N Benzoylethylenediamine Hydrochloride in Materials Science and Medicinal Chemistry Research
Precursor in Polymer Synthesis and Membrane Development
The bifunctional nature of N-Benzoylethylenediamine hydrochloride, possessing both an amide and an amine group, suggests its potential as a valuable monomer in the synthesis of advanced polymers. Specifically, the presence of the ethylenediamine (B42938) moiety allows for its incorporation into polyamide chains. Polyamides are a class of polymers known for their excellent thermal and mechanical properties.
In the context of membrane technology, aromatic diamines are crucial building blocks for the active layers of thin-film composite membranes used in nanofiltration and reverse osmosis. For instance, the reaction between an aromatic diamine like m-phenylenediamine (B132917) and an acyl chloride such as trimesoyl chloride is a well-established method for creating the polyamide layer that dictates the separation properties of the membrane. mdpi.com While direct studies detailing the use of this compound in membrane formation are not widely published, its structural similarity to other diamine monomers suggests its potential utility in this area. The benzoyl group could introduce specific functionalities and spacing within the polymer network, potentially influencing membrane performance characteristics such as flux, rejection, and anti-fouling properties. Further research in this area could lead to the development of novel membranes with tailored properties for specific separation challenges.
Scaffold for Medicinal Chemistry Research
The this compound framework serves as a valuable scaffold in the design and synthesis of new therapeutic agents. A scaffold is a core chemical structure upon which various functional groups can be attached to create a library of related compounds with diverse biological activities. The benzamide (B126) and ethylenediamine components of this molecule provide key points for chemical modification and interaction with biological targets.
Design and Synthesis of this compound Derivatives for Biological Evaluation
The synthesis of derivatives based on the N-benzoylethylenediamine scaffold is a common strategy in medicinal chemistry to explore new pharmacological activities. The general approach involves modifying either the benzoyl ring or the ethylenediamine portion of the molecule.
For example, new series of benzimidazole (B57391) derivatives, which share structural similarities with the benzoyl portion of the target molecule, have been synthesized by reacting various substituted aromatic aldehydes with o-phenylenediamines. mdpi.com These reactions can be carried out using conventional heating or microwave irradiation to produce a variety of N-substituted benzimidazoles. mdpi.com Similarly, the synthesis of benzothiazole (B30560) derivatives, another class of compounds with a related bicyclic structure, often involves the condensation of o-aminothiophenol with carboxylic acids or their derivatives. nih.gov
The synthesized derivatives are then subjected to biological evaluation to determine their potential as therapeutic agents. This typically involves in vitro assays to assess their activity against specific targets, such as cancer cell lines or pathogenic microbes. For instance, newly synthesized benzothiazole and benzimidazole derivatives have been evaluated for their antibacterial and antitumor activities. nih.govuokerbala.edu.iq
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-Activity Relationship (SAR) studies are a critical component of the drug discovery process. These studies involve systematically altering the chemical structure of a lead compound and observing the effect of these changes on its biological activity. The goal is to identify the key structural features responsible for the desired pharmacological effect and to optimize the compound's potency and selectivity.
For analogs of N-benzoylethylenediamine, SAR studies often focus on the substitution patterns on the benzoyl ring and modifications of the ethylenediamine side chain. For example, in studies of benzimidazole derivatives as antiviral agents, it has been found that the nature and position of substituents on the benzimidazole ring significantly influence their activity. rroij.com Electron-donating groups at certain positions can enhance the interaction with viral enzymes, leading to improved inhibitory activity. rroij.com
In the context of anticancer agents, SAR studies on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors have revealed the importance of hydrophobic character for their inhibitory activity. researchgate.net The addition of hydrophobic substituents was found to enhance HDAC inhibition. researchgate.net The following table summarizes key findings from SAR studies on related benzamide and benzimidazole derivatives.
| Compound Class | Biological Target/Activity | Key SAR Findings |
| Aminophenyl Benzamide Derivatives | Histone Deacetylase (HDAC) Inhibition | Hydrophobic substituents enhance activity. Hydrogen bond donating groups positively contribute to inhibition. researchgate.net |
| Benzylidene Hydrazine Benzamides | Anticancer (Lung Cancer) | A specific quantitative structure-activity relationship (QSAR) equation was developed to predict activity based on physicochemical parameters. jppres.com |
| Benzodioxane-Benzamides | Antibacterial (FtsZ Inhibition) | Substitutions at the 7-position of the 1,4-benzodioxane (B1196944) ring influence antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov |
| Benzimidazole Derivatives | Antiviral | Substitutions at various positions on the benzimidazole ring can significantly enhance the compound's ability to interact with viral targets. rroij.com |
Mechanism of Action Studies for Bioactive Derivatives
Once a derivative with promising biological activity is identified, understanding its mechanism of action is crucial for its further development as a drug candidate. These studies aim to elucidate how the compound exerts its therapeutic effect at the molecular level.
For derivatives of N-benzoylethylenediamine, particularly those with anticancer properties, several mechanisms of action have been investigated. One common mechanism for N-substituted benzamides is the induction of apoptosis (programmed cell death) in cancer cells. nih.gov Studies have shown that compounds like declopramide, a structural analog, can induce the release of cytochrome c from mitochondria, leading to the activation of caspases, which are key executioner enzymes in the apoptotic pathway. nih.gov These compounds can also cause cell cycle arrest, often in the G2/M phase, preventing cancer cells from proliferating. nih.gov
Another important mechanism for some benzamide derivatives is the inhibition of histone deacetylases (HDACs). nih.gov HDACs are enzymes that play a crucial role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. nih.gov The benzamide moiety can chelate with the zinc ion present in the active site of HDACs, leading to their inhibition. nih.gov
Furthermore, some benzazole derivatives, which are structurally related to the benzoyl part of the molecule, have been shown to target DNA topoisomerase II. eurekaselect.com These enzymes are essential for DNA replication and transcription, and their inhibition leads to DNA damage and cell death. eurekaselect.com
| Derivative Class | Proposed Mechanism of Action | Key Molecular Events |
| N-substituted Benzamides | Induction of Apoptosis | Release of cytochrome c, activation of caspase-9, cell cycle arrest at G2/M. nih.gov |
| Benzamide Derivatives | Histone Deacetylase (HDAC) Inhibition | Chelation with zinc ion in the HDAC active site, leading to altered gene expression and apoptosis. nih.gov |
| Benzazole Derivatives | DNA Topoisomerase II Inhibition | Binding to the enzyme-DNA complex, inhibiting DNA religation, and causing DNA strand breaks. eurekaselect.com |
| Heteroaryl-Capped Hydroxamic Acid Derivatives | Apoptosis and Cell Cycle Arrest | Generation of reactive oxygen species (ROS), activation of dual apoptotic pathways, and cell cycle arrest at S and G2/M phases. mdpi.com |
Applications in Drug Discovery and Development
The N-benzoylethylenediamine scaffold and its derivatives have significant applications in the broader field of drug discovery and development. The versatility of this scaffold allows for the creation of large libraries of compounds that can be screened against a wide range of biological targets. nih.gov
Benzimidazole, a core component of many derivatives, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov This makes benzimidazole-based compounds, and by extension, derivatives of N-benzoylethylenediamine, attractive candidates for development as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nih.gov
For instance, certain benzamide derivatives have been investigated as glucokinase activators for the treatment of diabetes. nih.gov Computational studies, including pharmacophore modeling and 3D-QSAR, have been used to design and predict the activity of new benzamide derivatives with enhanced glucokinase activating potential. nih.gov The development of such compounds highlights the importance of this chemical class in addressing significant unmet medical needs.
Role in Catalyst Development
The potential application of this compound in catalyst development is an area that remains largely unexplored in the available scientific literature. While the structural features of the molecule, such as the presence of nitrogen atoms which can act as ligands for metal centers, suggest a theoretical potential for its use in catalysis, there is a lack of published research demonstrating its practical application in this field. Further investigation would be required to determine if this compound or its derivatives can be effective as catalysts or as ligands in catalytic systems for various organic transformations.
No Published Research Found on the Applications of this compound in Materials Science and Medicinal Chemistry
Despite a thorough review of scientific literature, no specific applications of the chemical compound this compound were identified in the fields of organometallic catalysis, organocatalysis, radiopharmaceutical research, or the development of functional materials.
Extensive searches of chemical and materials science databases have yielded no published research detailing the use of this compound as a ligand in organometallic catalysis or as a catalyst in organocatalytic reactions. The scientific community has not reported its use in these capacities.
Similarly, the application of this compound in radiopharmaceutical research, specifically as a chelator component in diagnostic agents, is not documented in available studies. There is no evidence to suggest its use in the development of radiolabeled compounds for medical imaging or therapy.
Furthermore, no functional materials derived from this compound have been described in the literature. While one study noted the formation of N-Benzoylethylenediamine as a hydrolysis product of a poly-2-vinylimidazoline membrane used in reverse osmosis, this does not represent a synthetic application of the compound itself in creating functional materials. wrc.org.za
In one biochemical study, N-Benzoylethylenediamine was tested as a potential substrate for the enzyme MxcM, an amidohydrolase involved in the formation of imidazoline (B1206853) rings. However, the compound was found to be inactive, with no product formation observed. mdpi.comresearchgate.net This finding underscores the compound's lack of reactivity in this specific biological context, rather than demonstrating a functional application.
Future Research Directions for N Benzoylethylenediamine Hydrochloride
Exploration of Novel Synthetic Pathways with Enhanced Sustainability
The traditional synthesis of N-Benzoylethylenediamine hydrochloride, like many classical amide formations, often relies on stoichiometric activating agents and organic solvents, leading to significant waste generation. ucl.ac.uk Future research will undoubtedly focus on developing greener and more sustainable synthetic methodologies.
Key areas of investigation will include:
Catalytic Direct Amidation: Moving away from stoichiometric coupling agents, research into catalytic direct amidation of benzoic acid or its derivatives with ethylenediamine (B42938) is a promising avenue. mdpi.comsciepub.com Catalysts based on boric acid or transition metals could offer high-yield, atom-economical routes. sciepub.com
Microwave-Assisted and Solvent-Free Synthesis: The use of microwave irradiation has been shown to accelerate amide bond formation, often under solvent-free conditions. mdpi.comnih.gov Investigating these techniques for the synthesis of this compound could drastically reduce reaction times and energy consumption.
Flow Chemistry for Continuous Production: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a continuous process for this compound production would be a significant step towards a more efficient and industrially viable manufacturing process.
Bio-catalysis: The use of enzymes to catalyze amide bond formation is a cornerstone of nature's synthetic machinery. nih.gov Exploring enzymatic routes could lead to highly selective and environmentally benign syntheses of this compound.
| Method | Potential Advantages | Research Focus |
|---|---|---|
| Catalytic Direct Amidation | High atom economy, reduced waste | Development of novel, recyclable catalysts |
| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency | Optimization of reaction conditions under solvent-free protocols |
| Flow Chemistry | Enhanced safety, scalability, and process control | Design and optimization of continuous flow reactors |
| Bio-catalysis | High selectivity, mild reaction conditions | Identification and engineering of suitable enzymes |
Advanced Computational Studies for Rational Design of Derivatives
Computational chemistry offers powerful tools for the rational design of novel this compound derivatives with tailored properties. nih.govwiley.com By leveraging in silico methods, researchers can predict the biological activity and physicochemical properties of new molecules, thereby accelerating the discovery process. choderalab.orgnih.gov
Future computational research should focus on:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing 3D-QSAR models for a series of this compound derivatives can help identify the key structural features required for a specific biological activity. nih.gov
Molecular Docking and Virtual Screening: For applications in drug discovery, molecular docking can be used to predict the binding interactions of this compound derivatives with specific biological targets. nih.govnih.govvensel.org Virtual screening of large compound libraries can then identify new potential hits. nih.gov
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for the biological activity of this compound can guide the design of new, more potent analogues. nih.gov
Density Functional Theory (DFT) Calculations: DFT can be employed to understand the electronic structure and reactivity of this compound and its derivatives, providing insights that can inform the design of molecules with desired electronic or optical properties.
| Computational Method | Objective | Expected Outcome |
|---|---|---|
| 3D-QSAR | Correlate molecular structure with biological activity | Identification of key structural features for enhanced activity |
| Molecular Docking | Predict binding modes and affinities to biological targets | Prioritization of derivatives for synthesis and biological testing |
| Pharmacophore Modeling | Define essential structural features for activity | Design of novel derivatives with improved potency |
| DFT Calculations | Investigate electronic structure and reactivity | Rationalization of observed properties and prediction of new ones |
Deepening Mechanistic Understanding of Key Reactions
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing existing processes and developing new transformations. Future research should aim to elucidate the intricate details of these reactions.
Areas for investigation include:
Kinetics and Thermodynamic Studies: Detailed kinetic studies of the amidation reaction can reveal the rate-determining steps and the influence of various reaction parameters. Thermodynamic studies will provide valuable information on the equilibrium position of the reaction.
In Situ Spectroscopic Analysis: Techniques such as FT-IR, NMR, and Raman spectroscopy can be used to monitor the reaction in real-time, allowing for the identification of transient intermediates and a better understanding of the reaction pathway.
Computational Mechanistic Studies: Density functional theory (DFT) can be used to model the reaction pathway, calculate activation energies, and visualize transition states, providing a detailed picture of the reaction mechanism at the molecular level. acs.org
Uncovering Underexplored Applications in Emerging Fields
The bifunctional nature of this compound, possessing both a benzamide (B126) and an ethylenediamine moiety, suggests a wide range of potential applications beyond its current uses. wikipedia.org Future research should explore its utility in emerging fields.
Potential areas of application to be explored:
Coordination Chemistry and Catalysis: The ethylenediamine portion of the molecule can act as a bidentate ligand for metal ions, opening up possibilities for the development of novel coordination complexes with interesting catalytic or material properties.
Supramolecular Chemistry: The presence of both hydrogen bond donors and acceptors in the molecule makes it a candidate for the construction of self-assembling supramolecular structures such as gels, liquid crystals, or molecular capsules. nih.gov
Pharmaceuticals and Agrochemicals: The benzamide scaffold is present in a wide variety of biologically active compounds. nanobioletters.comnih.gov Systematic screening of this compound and its derivatives for various pharmacological and agrochemical activities could lead to the discovery of new lead compounds.
Polymer Science: As a diamine, N-Benzoylethylenediamine can be used as a monomer in the synthesis of polyamides and other polymers. wikipedia.org The incorporation of the benzoyl group could impart unique properties to these materials.
Development of this compound-Based Nanomaterials
The integration of this compound into nanomaterials is a largely unexplored area with significant potential. Its functional groups can be exploited for surface modification or as building blocks for novel nanostructures.
Future research in this domain could focus on:
Functionalization of Nanoparticles: The amine groups of this compound can be used to functionalize the surface of nanoparticles, such as gold or magnetic nanoparticles, to improve their stability, biocompatibility, or to introduce specific functionalities.
Graphene and Carbon Nanotube Composites: The aromatic ring of the benzoyl group can interact with the surface of graphene or carbon nanotubes through π-π stacking, while the ethylenediamine moiety can be used for further chemical modification. This could lead to the development of novel composite materials with enhanced properties.
Self-Assembled Nanostructures: Amphiphilic derivatives of this compound could be designed to self-assemble in solution to form micelles, vesicles, or nanofibers, which could have applications in drug delivery or nanotechnology. nih.gov
Metal-Organic Frameworks (MOFs): The ability of the ethylenediamine moiety to coordinate with metal ions suggests that this compound could be used as an organic linker in the synthesis of novel MOFs with porous structures and potential applications in gas storage, separation, or catalysis.
Q & A
Q. What are the standard synthetic routes for preparing N-Benzoylethylenediamine hydrochloride in laboratory settings?
this compound is typically synthesized by reacting ethylenediamine with benzoyl chloride under acidic conditions. The reaction is optimized by controlling stoichiometry, temperature (0–5°C to minimize side reactions), and HCl concentration to ensure complete protonation of the amine group. Post-synthesis, purification via recrystallization in ethanol or methanol is recommended to remove unreacted reagents .
Q. Which analytical techniques are most suitable for characterizing this compound?
Key techniques include:
- HPLC : For purity assessment, using a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) at 1.0 mL/min and UV detection at 254 nm .
- Elemental Analysis : To confirm stoichiometry of C, H, N, and Cl.
- FT-IR Spectroscopy : To identify characteristic peaks (e.g., N-H stretching at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
- Melting Point Determination : Compare observed values (e.g., 196–201°C) with literature to assess crystallinity .
Q. How should researchers handle and store this compound to maintain stability?
Store in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to humidity, as hydrolysis of the benzoyl group can occur. Regular stability testing (e.g., every 6 months) is advised to monitor degradation, which may manifest as discoloration or reduced HPLC peak resolution .
Advanced Research Questions
Q. How can discrepancies in reported degradation rates of this compound under varying storage conditions be resolved?
Contradictory stability data often arise from differences in:
- Humidity levels : Use controlled-environment chambers to isolate moisture effects.
- Light exposure : Compare degradation in amber vs. clear glass vials.
- Impurity profiles : Characterize degradation products via LC-MS to identify pathways (e.g., hydrolysis vs. oxidation) . Standardized protocols, such as ICH Q1A(R2) guidelines, should be adopted to ensure reproducibility .
Q. What methodological optimizations are critical for HPLC analysis of this compound in biological matrices?
Key considerations include:
- Mobile phase pH : Adjust to 2.5–3.5 to enhance peak symmetry by suppressing amine ionization .
- Column selection : Use end-capped C18 columns to reduce interactions with residual silanol groups.
- Sample preparation : Employ solid-phase extraction (SPE) with mixed-mode sorbents to remove matrix interferents (e.g., proteins, lipids) . Validate methods per USP <621> guidelines for linearity (R² > 0.998), precision (%RSD < 2%), and recovery (95–105%) .
Q. How can structural analogs of this compound influence its pharmacological activity, and how are these interactions studied?
Structural analogs (e.g., N-benzyl-N-methylpiperidin-4-amine dihydrochloride) may compete for receptor binding. To assess interactions:
- Perform radioligand binding assays with tritiated analogs to measure displacement efficacy.
- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities at target sites (e.g., NMDA receptors) . Cross-validate findings with in vitro functional assays (e.g., calcium flux measurements) .
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?
Variability arises from inconsistent benzoylation efficiency. Solutions include:
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FT-IR to track benzoyl chloride consumption.
- Design of Experiments (DoE) : Optimize parameters (e.g., reaction time, solvent ratio) using response surface methodology .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) such as residual solvent levels (<500 ppm) .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the solubility of this compound in polar aprotic solvents?
Discrepancies may stem from:
- Particle size differences : Use micronized batches (D90 < 10 µm) to enhance dissolution rates.
- Solvent purity : Ensure solvents are anhydrous (e.g., <0.01% H₂O) to prevent solvate formation. Validate solubility via shake-flask method at 25°C, followed by HPLC quantification .
Q. What protocols ensure accurate quantification of this compound in the presence of degradation products?
Implement stability-indicating methods :
- Forced degradation studies (acid/base hydrolysis, oxidative stress) confirm method specificity.
- Use charged aerosol detection (CAD) for non-UV-active degradants .
- Cross-reference with NMR (¹H/¹³C) to confirm structural integrity post-degradation .
Safety and Compliance
Q. What are the critical safety considerations for large-scale handling of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
